molecular formula C14H15N7OS B4521695 3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone

3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone

Cat. No.: B4521695
M. Wt: 329.38 g/mol
InChI Key: GEUOKWINKCSSFW-UHFFFAOYSA-N
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Description

3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10587930 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A novel series of thiazolidinone derivatives, synthesized from a key intermediate structurally similar to the specified compound, showed significant antimicrobial activity against various bacteria and fungi. This research highlights the potential of such compounds in developing new antimicrobial agents, offering a promising approach to combat resistant microbial strains (Patel et al., 2012; Patel et al., 2012).

Photo-antiproliferative Activity

The compound has also been linked to studies on photo-antiproliferative activity, where derivatives with a similar structural basis were evaluated for their cytotoxic and phototoxic activities against cancer cell lines. This suggests its potential use in cancer research, particularly in exploring new treatments that target cancer cells selectively while sparing healthy cells (Chimichi et al., 2006).

Cytotoxic Activity

Another area of research involving similar compounds focuses on their cytotoxic activity against cancer cell lines, such as leukemia and adenocarcinoma-derived cells. These studies contribute to the ongoing search for more effective and selective anticancer agents (Deady et al., 2003).

Optical Properties and Electronic Applications

Research on polymers consisting of alkyl- and amino-1,3,5-triazine units, related to the given compound, reveals their basic optical properties and potential as n-type materials for electronic applications. Such studies open avenues for developing new materials with specific electronic and photoluminescent properties, beneficial in electronics and photonics (Yamamoto et al., 2006).

Anticancer Agent Development

The synthesis and biological evaluation of quinazolinone derivatives, incorporating structures akin to the queried compound, have demonstrated potential as anticancer agents. This line of research is crucial for discovering new drugs that can effectively target cancer cells with minimal side effects (Poorirani et al., 2018).

Properties

IUPAC Name

3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c1-21(2)14-19-10(18-13(15)20-14)7-23-12-11(22)16-8-5-3-4-6-9(8)17-12/h3-6H,7H2,1-2H3,(H,16,22)(H2,15,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUOKWINKCSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
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3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
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3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
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3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
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3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
Reactant of Route 6
3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.